molecular formula C13H14N6O3S B2907218 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide CAS No. 1904016-69-8

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2907218
CAS No.: 1904016-69-8
M. Wt: 334.35
InChI Key: HSHALCZENPPQIV-UHFFFAOYSA-N
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Description

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide is a sophisticated chemical compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule is built on a [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold in heterocyclic chemistry known for its diverse biological properties . The structure is further modified with a 3-methyl-1,2,4-oxadiazole moiety at the 7-position, a heterocycle often used in drug design to improve metabolic stability and binding affinity. The critical substitution on this scaffold is a cyclopropanesulfonamide group attached via a methylene linker at the 3-position of the triazolopyridine ring, which acts as a potential pharmacophore. The 1,2,4-triazole nucleus and its fused triazolopyridine derivatives have been extensively reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antitubercular, anticancer, anti-inflammatory, and anticonvulsant effects . The presence of the 1,2,4-oxadiazole ring, as studied in related conformational polymorphs, further enhances the potential of such compounds for developing biologically active molecules with specific solid-state properties . The specific research value of this compound lies in its dual heterocyclic system, making it a promising candidate for screening against various biological targets. Researchers can utilize this high-purity compound as a key intermediate in the synthesis of more complex molecules or as a core structure for developing new pharmacologically active agents. Its mechanism of action is target-dependent but is anticipated to involve molecular interactions such as hydrogen bonding and stacking interactions, which are crucial for binding to enzymatic or receptor sites . This product is intended for research and development use only in a laboratory setting. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations for its intended application.

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S/c1-8-15-13(22-18-8)9-4-5-19-11(6-9)16-17-12(19)7-14-23(20,21)10-2-3-10/h4-6,10,14H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHALCZENPPQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the oxadiazole ring through cyclization reactions. The final step involves the attachment of the cyclopropanesulfonamide group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A. N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide (RN: 1775519-15-7) This analogue replaces the cyclopropanesulfonamide group with a 2-furamide moiety. Such modifications may impact pharmacokinetics, as sulfonamides are often associated with improved target binding affinity and prolonged half-lives compared to furan derivatives .

B. 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives (e.g., Compounds 5d, 5g)
These derivatives share the 1,2,4-oxadiazole core but lack the triazolopyridine scaffold. For example:

  • 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d): Features a pyrimidine ring with a nitro group, enhancing electron-deficient character. Melting point: 261–262°C; yield: 85% .
  • 5-(6-(4-Methoxyphenyl)-4-methyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5g): Incorporates a methoxy group, increasing electron density. Melting point: 236–237°C; yield: 90% .

Key Observations :

  • Synthetic Efficiency: The pyrimidine-oxadiazole derivatives (5d, 5g) exhibit high yields (85–90%), suggesting robust cycloaddition protocols . No synthetic data are available for the target compound, but analogous triazolopyridine syntheses often involve multi-step routes with moderate yields.
  • Thermal Stability : Higher melting points in pyrimidine-oxadiazoles (236–262°C) may correlate with crystalline packing efficiency, whereas triazolopyridine derivatives might exhibit lower melting points due to reduced symmetry.

Q & A

Q. What are the key structural features of this compound that contribute to its pharmacological potential?

The compound integrates a triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety and a cyclopropanesulfonamide group. The nitrogen-rich heterocycles enhance binding affinity to biological targets, while the sulfonamide improves solubility and bioavailability compared to analogs lacking this group. Structural analogs (e.g., 8-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyridine) show reduced solubility, highlighting the critical role of the sulfonamide .

Q. What synthetic routes are reported for this compound?

Synthesis typically involves:

  • Step 1: Formation of the triazolo[4,3-a]pyridine core via cyclization reactions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Introduction of the oxadiazole moiety using coupling agents or thiourea intermediates .
  • Step 3: Sulfonamide functionalization via nucleophilic substitution with cyclopropanesulfonyl chloride . Reaction conditions (temperature, solvent polarity) are tightly controlled to avoid side products.

Q. How is the compound characterized post-synthesis?

Methodological validation includes:

  • Structural Confirmation: ¹H/¹³C NMR to verify substituent positions and purity .
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular weight validation .
  • Chromatography: HPLC or TLC to assess purity (>95% required for biological assays) .

Q. What are its potential therapeutic targets?

The triazole and oxadiazole motifs are associated with kinase inhibition, antimicrobial activity, and anti-inflammatory effects. Computational docking suggests affinity for ATP-binding pockets in enzymes like COX-2 or bacterial dihydrofolate reductase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis: Modify the oxadiazole methyl group, sulfonamide substituents, or pyridine ring (e.g., halogenation).
  • Biological Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) or antimicrobial susceptibility tests.
  • Key Findings from Analogs:
Analog StructureNotable Property Change vs. Target Compound
7-Amino-[1,2,4]triazolo[4,3-a]pyridineEnhanced antimicrobial activity
5-Methyl-[1,2,4]oxadiazoleImproved thermal stability

Q. What methods resolve contradictions in biological data across studies?

  • Assay Replication: Standardize protocols (e.g., cell line selection, incubation time) to minimize variability .
  • Orthogonal Validation: Use complementary assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Purity Reassessment: Contaminants (e.g., unreacted intermediates) may skew results; re-purify via column chromatography .

Q. How can computational methods optimize this compound’s pharmacokinetics?

  • Docking Simulations: Use AutoDock Vina to predict binding modes with metabolic enzymes (e.g., CYP450 isoforms) .
  • MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize stable derivatives .
  • ADME Prediction: SwissADME to estimate logP, solubility, and drug-likeness; compare with experimental data .

Q. What strategies improve aqueous solubility without compromising activity?

  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the cyclopropane ring .
  • Formulation Approaches: Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo delivery .
  • Prodrug Design: Mask the sulfonamide as a phosphate ester for enhanced dissolution .

Q. How can synthetic yield be optimized for scale-up?

  • High-Throughput Screening: Test solvent/base combinations (e.g., DMF vs. THF, K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
  • Flow Chemistry: Implement continuous flow reactors for precise temperature control and reduced side reactions .
  • Catalyst Optimization: Screen palladium or copper catalysts for coupling steps to improve efficiency .

Q. What experimental approaches assess metabolic stability?

  • In Vitro Assays: Incubate with liver microsomes; quantify parent compound degradation via LC-MS .
  • CYP Inhibition Studies: Use fluorogenic substrates to identify isoform-specific interactions .
  • In Silico Tools: SwissADME’s BOILED-Egg model predicts gastrointestinal absorption and blood-brain barrier penetration .

Data Contradiction Analysis Example

Scenario: Conflicting reports on COX-2 inhibition potency.

  • Root Cause: Variability in assay conditions (e.g., recombinant vs. cell-based COX-2).
  • Resolution:
    • Re-test compounds using a standardized fluorometric COX-2 assay.
    • Validate with Western blotting to measure prostaglandin E₂ (PGE₂) suppression .

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